molecular formula C23H32N6O2 B2604661 N2-(2-(cyclohex-1-en-1-yl)ethyl)-N4-(4-ethoxyphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine CAS No. 422536-35-4

N2-(2-(cyclohex-1-en-1-yl)ethyl)-N4-(4-ethoxyphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine

Cat. No.: B2604661
CAS No.: 422536-35-4
M. Wt: 424.549
InChI Key: NDGIWMHCZXFGAV-UHFFFAOYSA-N
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Description

N2-(2-(cyclohex-1-en-1-yl)ethyl)-N4-(4-ethoxyphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine is a complex organic compound belonging to the triazine family. This compound is characterized by its unique structure, which includes a cyclohexene ring, an ethoxyphenyl group, and a morpholino group attached to a triazine core. The compound’s diverse functional groups make it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(2-(cyclohex-1-en-1-yl)ethyl)-N4-(4-ethoxyphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the triazine core: This step involves the cyclization of appropriate precursors under controlled conditions to form the 1,3,5-triazine ring.

    Introduction of the morpholino group: The morpholino group is introduced through nucleophilic substitution reactions.

    Attachment of the ethoxyphenyl group: This step involves the reaction of the triazine intermediate with an ethoxyphenyl derivative.

    Incorporation of the cyclohexene ring: The final step involves the addition of the cyclohexene ring through a series of coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems and stringent quality control measures. Key factors include reaction temperature, pressure, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

N2-(2-(cyclohex-1-en-1-yl)ethyl)-N4-(4-ethoxyphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines and other reduced derivatives.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a variety of substituted triazine derivatives.

Scientific Research Applications

N2-(2-(cyclohex-1-en-1-yl)ethyl)-N4-(4-ethoxyphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of N2-(2-(cyclohex-1-en-1-yl)ethyl)-N4-(4-ethoxyphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, N2-(2-(cyclohex-1-en-1-yl)ethyl)-N4-(4-ethoxyphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine stands out due to its unique combination of functional groups

Properties

IUPAC Name

4-N-[2-(cyclohexen-1-yl)ethyl]-2-N-(4-ethoxyphenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32N6O2/c1-2-31-20-10-8-19(9-11-20)25-22-26-21(24-13-12-18-6-4-3-5-7-18)27-23(28-22)29-14-16-30-17-15-29/h6,8-11H,2-5,7,12-17H2,1H3,(H2,24,25,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDGIWMHCZXFGAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC2=NC(=NC(=N2)NCCC3=CCCCC3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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